molecular formula C7H13NO2 B13359017 (1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid CAS No. 309757-06-0

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid

Katalognummer: B13359017
CAS-Nummer: 309757-06-0
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: HGFKBSQTLAGTNI-VDTYLAMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound often involves enantioselective synthesis to ensure the desired stereochemistry. Techniques such as resolution by formation of diastereomers and enantioselective chromatography are employed to separate and purify the enantiomers .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo derivative.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of enantiomerically pure compounds and in the study of stereochemical effects in biological systems .

Eigenschaften

CAS-Nummer

309757-06-0

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

(1S,2R)-1-amino-2-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m1/s1

InChI-Schlüssel

HGFKBSQTLAGTNI-VDTYLAMSSA-N

Isomerische SMILES

C[C@@H]1CCC[C@]1(C(=O)O)N

Kanonische SMILES

CC1CCCC1(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.